molecular formula C10H12O2 B1671780 Eugenol CAS No. 97-53-0

Eugenol

Cat. No.: B1671780
CAS No.: 97-53-0
M. Wt: 164.20 g/mol
InChI Key: RRAFCDWBNXTKKO-UHFFFAOYSA-N
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Description

Eugenol (C${10}$H${12}$O$2$) is a phenylpropanoid compound predominantly found in clove (*Syzygium aromaticum*) and cinnamon essential oils, where it constitutes 72–90% of the volatile fraction . It is characterized by a phenolic structure substituted with a methoxy group at position 3 and an allyl chain at position 4 . This compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, analgesic, antifungal, and anticancer properties . Its antioxidant activity, measured via DPPH and ABTS radical scavenging assays, shows IC${50}$ values of 0.1967 mg/mL and 0.1492 mg/mL, respectively, comparable to whole clove extracts .

Preparation Methods

Eugenol can be extracted from natural sources using several methods. The most common extraction techniques include solvent extraction, hydro-distillation, microwave-assisted extraction, supercritical carbon dioxide extraction, and ultrasound-based extraction . Industrial production of this compound often involves the use of these methods to ensure high purity and yield.

Scientific Research Applications

Biological Properties

Eugenol exhibits a wide range of biological properties, making it valuable in therapeutic applications. Its antimicrobial, anti-inflammatory, antioxidant, and anticancer effects have been extensively studied.

Antimicrobial Activity

This compound has shown potent antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria such as Escherichia coli and Listeria monocytogenes, as well as fungi like Candida albicans. For instance, this compound disrupts the cell membrane integrity of Candida, leading to increased oxidative stress and cell lysis .

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli0.5 - 1.0 mg/mLDisruption of cell membrane
Listeria monocytogenes0.5 - 2.0 mg/mLInhibition of ATPase activity
Candida albicans0.25 - 0.5 mg/mLInduction of oxidative stress

Anti-inflammatory Properties

This compound's anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase enzymes and reduce prostaglandin production. Research indicates that this compound can significantly suppress the expression of COX-2 in human colon cancer cells . Furthermore, it has been shown to alleviate symptoms in conditions like asthma due to its anti-inflammatory action .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. It has demonstrated the ability to inhibit the proliferation of cancer cells, particularly in breast cancer models. For example, treatment with this compound resulted in a significant reduction in the proliferation rates of MDA-MB-231 and SK-BR-3 breast cancer cells .

Table 2: Anticancer Effects of this compound

Cancer TypeCell LineInhibition Rate (%)Mechanism
Breast CancerMDA-MB-23176.4Induction of apoptosis
Breast CancerSK-BR-368.1Downregulation of MMPs
Colorectal CancerHT-29SignificantSuppression of COX-2

Applications in Food Preservation

This compound is recognized for its preservative properties, making it an attractive option for food preservation. Its effectiveness in preventing microbial growth can enhance the shelf life of food products.

Food Packaging Materials

Recent studies have investigated the incorporation of this compound into polymeric materials for food packaging. This compound-loaded films have demonstrated significant antimicrobial activity against common foodborne pathogens, suggesting their potential use as active packaging materials .

Table 3: this compound in Food Packaging

Material TypePathogen InhibitionShelf Life Extension
Polymeric FilmsE. coli, S. aureusUp to 50 days
MicroemulsionsVarious fungiEnhanced stability

Therapeutic Applications

This compound's therapeutic potential extends beyond antimicrobial and anticancer activities. It has been studied for its analgesic and anesthetic properties, particularly in dentistry.

Dental Applications

In dentistry, this compound is commonly used as a local anesthetic and analgesic agent due to its soothing effects on inflamed tissues . Its efficacy against herpes simplex virus indicates its potential role in treating viral infections related to oral health.

Table 4: Therapeutic Uses of this compound

ApplicationDosage/ConcentrationEffectiveness
Dental Anesthetic25 - 100 mg/mLPain relief
Antiviral Treatment25.6 μg/mL (HSV-1)Viral replication inhibition

Comparison with Similar Compounds

Eugenol shares structural and functional similarities with several phenolic and phenylpropanoid compounds. Below is a detailed comparison:

Methyl this compound

  • Structural Differences: Methyl this compound (C${11}$H${14}$O$_2$) is the methyl ether derivative of this compound, with a methoxy group replacing the hydroxyl group at position 4 .
  • Pharmacological Contrasts: Analgesic Mechanisms: While both compounds exhibit analgesic effects, methyl this compound shows greater use-dependent inhibition of Na$^+$ channels (Nav1.7) and slower recovery of inactivated channels, suggesting a prolonged analgesic action compared to this compound . Unique Effects: Methyl this compound displays hypothermic and muscle relaxant properties absent in this compound . Antibacterial Activity: Both compounds inhibit Pseudomonas savastanoi (Psa), but methyl this compound’s mode of action remains less understood .

Guaiacol and Vanillin

  • Structural Similarities: Both are lignin-derived phenolic compounds with single methoxy substitutions .
  • Functional Differences: Thermal Release Profiles: During oak wood toasting, this compound levels peak at 225°C, aligning with vanillin and guaiacol profiles only at high temperatures . Bioactivity: Guaiacol lacks this compound’s pronounced anti-inflammatory and antioxidant effects .

Carvacrol

  • Structural Comparison: Carvacrol (isopropyl-o-cresol) shares a phenolic backbone but lacks this compound’s allyl chain .
  • Antifungal Activity: Both compounds damage Candida albicans cell envelopes, but carvacrol’s efficacy in vivo matches the reference drug nystatin, while this compound’s potency is context-dependent .

Aspirin and Diclofenac

  • Pharmacokinetic Comparison :
Property This compound Aspirin Diclofenac
Intestinal Absorption 96.8% 80.2% 85.5%
Caco-2 Permeability High Moderate Low
Blood-Brain Barrier High Low Low
Druglikeness Score Similar Similar Lower
  • Mechanistic Overlap: this compound and aspirin share anti-inflammatory effects via COX/LOX pathway inhibition, but this compound’s superior bioavailability enhances its therapeutic range .

Isothis compound and Estragole

  • Structural Modifications: Isothis compound (allyl chain isomerization) and estragole (methyl ether derivative) exhibit altered lipophilicity and bioactivity . Antifungal Potency: Isothis compound’s conjugated double bond enhances Michael-type reactions with biological nucleophiles, reducing IC$_{50}$ from 149 ppm (this compound) to 109 ppm . Antibacterial Efficacy: Estragole’s vapor pressure and solubility limit its activity compared to this compound .

Key Research Findings

Antioxidant Superiority: this compound outperforms clove extracts in scavenging ABTS radicals (IC$_{50}$ = 0.1492 mg/mL vs. 0.1595 mg/mL) due to its pure phenolic structure .

Neuroactive Potential: High BBB permeability enables this compound’s use in treating neuropathic pain, unlike methyl this compound or diclofenac .

Thermal Stability: this compound’s release profile during industrial processes (e.g., oak toasting) differs from vanillin, impacting flavor applications .

Biological Activity

Eugenol, a phenolic compound primarily found in clove oil, has garnered significant attention for its diverse biological activities. This article explores its antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties, supported by various research findings and case studies.

1. Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial properties against a variety of pathogens, including bacteria, fungi, and viruses. Its effectiveness is attributed to several mechanisms:

  • Bacterial Inhibition : this compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance:
    • The minimum inhibitory concentration (MIC) against carbapenem-resistant Klebsiella pneumoniae was found to be 0.2 mg/mL .
    • It effectively reduced the viability of Escherichia coli biofilms by 49% in metabolic activity and 84% in culturability at a concentration of 3 mM .
  • Synergistic Effects : this compound has demonstrated synergistic effects when combined with conventional antimicrobials, enhancing their efficacy against resistant strains such as Salmonella enteritidis and Listeria monocytogenes .
  • Mechanisms of Action : The antimicrobial action of this compound includes:
    • Disruption of the bacterial cell membrane.
    • Inhibition of ATPase activity in bacteria .
    • Suppression of virulence factors and biofilm formation .

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (mg/mL)Effect on Biofilm Formation
Klebsiella pneumoniae0.2Significant reduction
Escherichia coli349% metabolic activity decrease
Salmonella enteritidisVariableInhibition observed

2. Antioxidant Activity

This compound is recognized for its potent antioxidant properties. It acts as a free radical scavenger and inhibits the generation of reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases.

  • Mechanisms : The antioxidant capacity of this compound is attributed to its ability to donate hydrogen atoms to free radicals, thereby stabilizing them . It also enhances the cyto-antioxidant potential, contributing to cellular protection against oxidative damage.
  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties by preventing oxidative damage in neuronal cells, which could be beneficial in conditions like neurodegenerative diseases .

3. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects through various pathways:

  • Cytokine Modulation : It has been shown to downregulate inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammation .
  • Pain Relief : this compound's analgesic properties have been utilized in dental practices as a local anesthetic agent due to its ability to alleviate pain and inflammation effectively.

4. Anticancer Potential

Emerging studies suggest that this compound may play a role in cancer prevention and treatment:

  • Mechanisms : this compound has been found to induce apoptosis in cancer cells by:
    • Inhibiting cyclooxygenase-2 (COX-2) activity.
    • Causing cell cycle arrest.
    • Reducing the expression of inflammatory markers associated with tumor progression .
  • Case Studies : Various studies have indicated that this compound can inhibit the growth of several cancer cell lines, including breast, colon, and prostate cancer cells, highlighting its potential as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. How can researchers optimize the experimental design for studying synergistic antioxidant effects of eugenol with other compounds?

  • Methodological Answer : Utilize factorial design (e.g., three-level factorial design) to systematically evaluate interactions between this compound and other antioxidants (e.g., thymol, sesamol). Define independent variables (concentration levels) and dependent variables (e.g., antioxidant activity measured via DPPH assay). Assign coded values (e.g., -1, 0, +1) to concentration ranges (e.g., 0.0–1.0 mM for this compound) and analyze responses using regression models to identify optimal combinations .

Q. What analytical techniques are recommended for identifying and quantifying this compound in plant extracts?

  • Methodological Answer : High-performance thin-layer chromatography (HPTLC) with a validated protocol:

  • Use silica gel plates and a mobile phase optimized for phenolic compounds.
  • Compare retention factor (Rf) values of samples against a standard (e.g., Rf 0.69 ± 0.05 for this compound).
  • Validate via linear regression of calibration curves (e.g., 2.0–10.0 µg/spot, ≥ 0.95) and confirm structural identity using spectral overlay or mass spectrometry .

Q. How should researchers design in vitro experiments to assess this compound’s antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA)?

  • Methodological Answer :

  • Determine minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using broth microdilution assays.
  • Prepare serial dilutions of this compound (e.g., 0.01%–0.04% v/v) in growth media.
  • Use triplicate replicates and statistical validation (one-way ANOVA, p < 0.05) to compare results between MRSA and methicillin-sensitive strains .

Advanced Research Questions

Q. How can quantitative structure-activity relationship (QSAR) models predict the antioxidant activity of novel this compound derivatives?

  • Methodological Answer :

  • Compile a dataset of this compound derivatives with structural descriptors (e.g., Hammett constants, logP) and activity data (e.g., IC50 values from DPPH assays).
  • Apply multivariate regression or machine learning (e.g., partial least squares regression) to derive QSAR equations.
  • Validate models using leave-one-out cross-validation and predict IC50 for untested derivatives, prioritizing synthesis of compounds with predicted lower IC50 than existing analogs .

Q. What statistical approaches are critical for analyzing the combined effects of this compound and aerobic exercise in toxicological studies?

  • Methodological Answer :

  • Use two-way ANOVA to assess main and interaction effects of this compound supplementation and exercise interventions (e.g., chlorpyrifos-poisoned rat models).
  • Report effect sizes (partial η²) to quantify the magnitude of observed differences.
  • Validate normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) before applying post-hoc tests (e.g., Tukey’s HSD) .

Q. How can response surface methodology (RSM) improve this compound extraction efficiency from natural sources?

  • Methodological Answer :

  • Design a central composite design (CCD) with independent variables (e.g., NaOH concentration, extraction temperature).
  • Model responses (e.g., this compound yield, purity) using quadratic equations.
  • Optimize parameters via contour plots and desirability functions, validating predicted yields with confirmatory experiments .

Q. What kinetic models best describe the sustained release of this compound from delivery systems?

  • Methodological Answer :

  • Fit release data to zero-order, first-order, and Higuchi models using nonlinear regression.
  • For Higuchi kinetics: Plot cumulative release (Qₙ) against √t and assess linearity ( > 0.98).
  • Compare model selection criteria (e.g., Akaike Information Criterion) to identify dominant release mechanisms .

Q. Data Analysis and Validation

Q. How should researchers handle conflicting data on this compound’s antimicrobial activity across studies?

  • Methodological Answer :

  • Conduct meta-analysis to identify heterogeneity sources (e.g., strain variability, solvent differences).
  • Perform sensitivity analyses by excluding outliers or stratifying data by experimental conditions.
  • Use funnel plots to assess publication bias and adjust models using random-effects approaches .

Q. What steps ensure reproducibility in quantifying this compound content using chromatographic methods?

  • Methodological Answer :

  • Validate HPTLC or HPLC methods per ICH guidelines:
  • Test linearity, precision (intra-day/inter-day RSD < 5%), accuracy (recovery 95–105%), and robustness (e.g., mobile phase pH variations).
  • Document system suitability parameters (e.g., tailing factor < 2.0) .

Q. How can machine learning enhance predictive modeling of this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Train artificial neural networks (ANNs) or random forest models on ADMET datasets (e.g., bioavailability, plasma protein binding).
  • Use molecular descriptors (e.g., topological polar surface area) as inputs and validate predictions with in vitro permeability assays (e.g., Caco-2 cell models) .

Q. Ethical and Methodological Rigor

Q. What ethical considerations are paramount in designing human studies involving this compound-based formulations?

  • Methodological Answer :
  • Obtain IRB approval and document informed consent, emphasizing potential risks (e.g., mucosal irritation).
  • Adhere to CONSORT guidelines for clinical trials: Randomize participants, use placebo controls, and blind analysts to treatment groups.
  • Publish negative results to avoid publication bias .

Q. How should researchers address limitations in this compound’s in vitro-to-in vivo translation?

  • Methodological Answer :
  • Perform dose-escalation studies to bridge in vitro IC50 values to safe in vivo doses.
  • Use physiologically based pharmacokinetic (PBPK) modeling to predict human exposure levels.
  • Validate with biomarker analyses (e.g., plasma this compound metabolites) in animal models .

Properties

IUPAC Name

2-methoxy-4-prop-2-enylphenol
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InChI

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3
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InChI Key

RRAFCDWBNXTKKO-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=CC(=C1)CC=C)O
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Molecular Formula

C10H12O2
Record name EUGENOL
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Related CAS

38219-15-7
Record name Polyeugenol
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DSSTOX Substance ID

DTXSID9020617
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Molecular Weight

164.20 g/mol
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Physical Description

Eugenol appears as clear colorless pale yellow or amber-colored liquid. Odor of cloves. Spicy pungent taste. (NTP, 1992), Liquid; Liquid, Other Solid; Other Solid, Colorless to pale yellow liquid with an odor of cloves; Darkened and thickened by air; [Merck Index] Colorless, light yellow, or amber liquid; [CAMEO], Solid, Colourless to pale yellow liquid; Aroma of cloves
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Boiling Point

489 °F at 760 mmHg (NTP, 1992), 225 °C, 252.00 to 253.00 °C. @ 760.00 mm Hg
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Flash Point

219 °F (NTP, 1992), >212 °F (>100 °C) (closed cup)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 2460 mg/L at 25 °C, Miscible with alcohol, chloroform, ether, oils; one mL dissolves in 2 mL 70% alcohol; soluble in glacial acetic acid, in aqueous fixed alkali hydroxide solutions, Slightly soluble in water; Soluble in ether, most fixed oils, Soluble (in ethanol)
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Density

1.0652 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0652 g/cu cm at 20 °C, 1.064-1.070
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Vapor Density

greater than 1.0 (NTP, 1992) (Relative to Air)
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Vapor Pressure

0.01 mmHg at 68 °F ; 0.03 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], VP: 1 mm Hg at 78.4 °C. Percent in saturated air: approx 0.004 at 25 °C, 760 mm Hg, 0.0221 mm Hg at 25 °C
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Color/Form

Colorless or pale yellow liquid, CRYSTALS FROM HEXANE

CAS No.

97-53-0
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Melting Point

15.4 to 15.6 °F (NTP, 1992), -9.2 to -9.1 °C, -12.00 to -10.00 °C. @ 760.00 mm Hg
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Synthesis routes and methods I

Procedure details

The starting material phenylpropane derivatives such as dihydroeugenol (n-Propyl guaiacol), 3,4-Methylenedioxy phenylpropane (dihydrosafrole), 4-Methoxyphenylpropane (dihydroanethole) or the like, can be obtained either from commercial sources or by catalytic hydrogenation of corresponding eugenol, safrole, anethole derivatives respectively (Steffen, A. In: Perfume and Flavor Chemicals, Allured Punlishing Corporation, 362 South Schmale Road, Carol Stream, Ill., USA, (1994)). In addition, 2,4,5-Trimethoxyphenylpropane can be obtained via ammonium formate assisted reduction of toxic β-asarone of Acorus calamus or crude calamus oil containing β-asarone (Sinha, A. K., U.S. Ser. No. 09/652,376 filed on Aug. 31, (2000)).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Vanillin has the chemical name 4-hydroxy-3-methoxybenzaldehyde and the chemical structure: ##STR1## Vanillin occurs naturally in vanilla beans, potato parings, and Siam benzoin, and is produced synthetically from eugenol or guaiacol or from the lignin waste from the wood pulp industry.
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Synthesis routes and methods IV

Procedure details

Diplodia gossypina ATCC 10936 is used for inoculating 800 ml of the abovementioned medium with n-dodecane as carbon source and, during inoculation, induced using 400 mg of eugenol oleate. The culture is allowed to grow for 3 days, after which 400 mg of eugenol are added. After a contact time of 143 hours, 45 mg of coniferyl aldehyde (10.4% of theory) as well as 100 mg of unmetabolised eugenol are isolated.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.